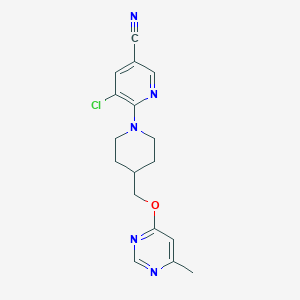
3,5-Diiodo-4(4'-methoxyphenoxy)benzoic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Diiodo-4(4’-methoxyphenoxy)benzoic acid methyl ester: is a synthetic organic compound with the molecular formula C15H12I2O4 and a molecular weight of 510.06 g/mol . This compound is known for its applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is a hormone analogue that inhibits the growth of cancer cells by interfering with mitochondrial function .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Diiodo-4(4’-methoxyphenoxy)benzoic acid methyl ester typically involves the iodination of 4-(4’-methoxyphenoxy)benzoic acid methyl ester. The reaction conditions often include the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite to facilitate the iodination process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the iodine atoms, potentially leading to the formation of deiodinated derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like nitric acid for nitration or aniline for amination.
Major Products:
Oxidation: Formation of 3,5-diiodo-4(4’-methoxyphenoxy)benzoic acid.
Reduction: Formation of 3,5-diiodo-4(4’-methoxyphenoxy)benzoic acid methyl ester with fewer iodine atoms.
Substitution: Formation of 3,5-dinitro-4(4’-methoxyphenoxy)benzoic acid methyl ester or 3,5-diamino-4(4’-methoxyphenoxy)benzoic acid methyl ester.
Scientific Research Applications
Chemistry:
- Used as a reagent in organic synthesis to study reaction mechanisms and pathways.
- Employed in the development of new synthetic methodologies .
Biology:
- Investigated for its role in inhibiting cancer cell growth by interfering with mitochondrial function .
- Studied for its effects on cellular processes such as apoptosis and cell cycle regulation .
Medicine:
- Potential therapeutic agent for cancer treatment due to its ability to inhibit tumor growth and angiogenesis .
- Explored for its effects on various biological targets and pathways .
Industry:
- Utilized in the production of pharmaceuticals and fine chemicals.
- Applied in the development of new materials with specific properties .
Mechanism of Action
The compound exerts its effects by binding to the mitochondria of animal cells and preventing adenosine triphosphate (ATP) production, thereby inhibiting cellular energy metabolism . It disrupts microtubule assembly during cell division, leading to cell cycle arrest and apoptosis . The primary molecular targets include microtubules and various enzymes involved in cell cycle regulation and apoptosis .
Comparison with Similar Compounds
3,5-Diiodo-4(4’-methoxyphenoxy)benzoic acid: Similar structure but lacks the methyl ester group.
3,5-Diiodo-4(4’-methoxyphenoxy)benzoic acid ethyl ester: Similar structure with an ethyl ester group instead of a methyl ester group.
Uniqueness:
- The presence of the methyl ester group in 3,5-Diiodo-4(4’-methoxyphenoxy)benzoic acid methyl ester provides unique chemical properties and reactivity compared to its analogues.
- Its specific mechanism of action and ability to inhibit mitochondrial function and microtubule assembly make it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
methyl 3,5-diiodo-4-(4-methoxyphenoxy)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12I2O4/c1-19-10-3-5-11(6-4-10)21-14-12(16)7-9(8-13(14)17)15(18)20-2/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDXPYXUQAYIUFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=C(C=C(C=C2I)C(=O)OC)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12I2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-chloro-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide](/img/structure/B2571113.png)

![N-[3-(3-Fluorophenyl)-2-(2-oxopyrrolidin-1-YL)propyl]cyclopropanesulfonamide](/img/structure/B2571119.png)

![Methyl 2-{[(3-hydroxy-1,2-dihydroquinoxalin-2-yl)acetyl]amino}-5-methylthiophene-3-carboxylate](/img/structure/B2571122.png)

![N-[1-(pyridin-3-yl)ethyl]cyclopropanecarboxamide](/img/structure/B2571124.png)



![4-(3-Aminobenzo[d]furan-2-yl)-6-chlorochromen-2-one](/img/structure/B2571131.png)
![4-(4-chlorobenzyl)-2-(o-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2571132.png)
![6-ethoxy-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)nicotinamide](/img/structure/B2571133.png)
